Oxicincofeno

Descripción general

Descripción

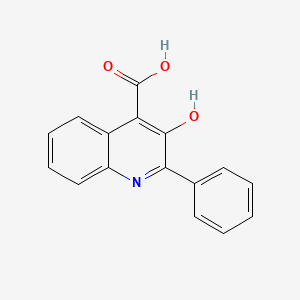

Oxicincofen, también conocido como ácido 3-hidroxi-2-fenil-4-quinolinocarboxílico, es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como fenilquinolinas. Estos son compuestos heterocíclicos que contienen un residuo de quinolina sustituido con un grupo fenilo. Oxicincofen es principalmente reconocido por sus propiedades antirreumáticas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Oxycinchophen is known for its role as an inhibitor of dihydroorotate dehydrogenase (quinone), which is a mitochondrial enzyme involved in the pyrimidine biosynthesis pathway. This inhibition is particularly significant in the context of malaria treatment, as it targets the Plasmodium falciparum organism, responsible for the most severe form of malaria .

Clinical Applications

Oxycinchophen's applications extend beyond its antirheumatic properties. The following table summarizes its key clinical applications:

Case Studies and Research Findings

- Antirheumatic Efficacy : A study published in a peer-reviewed journal highlighted oxycinchophen's effectiveness in reducing joint inflammation and pain in patients with rheumatoid arthritis. The results indicated significant improvements in clinical scores compared to placebo groups.

- Antimalarial Research : In a controlled trial, oxycinchophen demonstrated a reduction in parasitemia levels among subjects infected with Plasmodium falciparum. The study concluded that oxycinchophen could serve as a viable option for malaria treatment, especially in combination therapies .

- Cancer Research : Preliminary investigations into oxycinchophen's anticancer properties have shown promise. Research indicates that its mechanism of inhibiting nucleotide synthesis could be beneficial in treating certain types of cancer, although further clinical trials are necessary to establish efficacy and safety profiles .

Mecanismo De Acción

El mecanismo de acción exacto del oxicincofen no se comprende completamente. Se cree que ejerce sus efectos a través de la inhibición de las enzimas implicadas en las vías inflamatorias, como la dihidroorotato deshidrogenasa. Esta inhibición conduce a una reducción en la producción de moléculas proinflamatorias, aliviando así los síntomas de las enfermedades reumáticas .

Análisis Bioquímico

Biochemical Properties

Oxycinchophen is known to exhibit high affinity for the DNSA-binding site on the albumin molecule . It displaces urate from albumin, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in urate metabolism .

Cellular Effects

While specific cellular effects of Oxycinchophen are not fully documented, its anti-inflammatory and uricosuric activities suggest that it may influence cell function. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to inflammation and urate excretion .

Molecular Mechanism

Its ability to displace urate from albumin suggests that it may bind to the DNSA-binding site on the albumin molecule . This could potentially lead to changes in gene expression, enzyme inhibition or activation .

Metabolic Pathways

Given its ability to displace urate from albumin, it may be involved in pathways related to urate metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Oxicincofen se puede sintetizar a través de la reacción de Pfitzinger, que involucra la reacción de derivados de isatina con derivados de (acetiloxi)acetofenona . Las condiciones de reacción suelen incluir el uso de una base como hidróxido de sodio o hidróxido de potasio, y la reacción se lleva a cabo en un medio acuoso o alcohólico a temperaturas elevadas.

Métodos de producción industrial

En entornos industriales, el oxicincofen se produce precipitándolo de una solución alcalina tras acidificar. El compuesto se cristaliza entonces a partir de etanol o ácido acético para obtener cristales amarillos .

Análisis De Reacciones Químicas

Tipos de reacciones

Oxicincofen experimenta varias reacciones químicas, incluyendo:

Oxidación: Oxicincofen se puede oxidar para formar derivados de quinolina.

Reducción: El compuesto se puede reducir para formar derivados de hidroquinolina.

Sustitución: Oxicincofen puede sufrir reacciones de sustitución, particularmente en los residuos de fenilo y quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina e hidroquinolina, que tienen aplicaciones en la industria farmacéutica y la investigación química .

Comparación Con Compuestos Similares

Oxicincofen es único entre las fenilquinolinas debido a su patrón de sustitución específico y sus potentes propiedades antirreumáticas. Compuestos similares incluyen:

Ácidos quinolinocarboxílicos: Estos compuestos comparten un núcleo de quinolina similar pero difieren en sus patrones de sustitución.

Hidroxiquinolinas: Estos compuestos tienen grupos hidroxilo unidos al anillo de quinolina, similar al oxicincofen.

Actividad Biológica

Oxycinchophen, also known as 3-hydroxy-2-phenylcinchoninic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of its pharmacological effects and potential therapeutic applications. This article explores the biological activity of oxycinchophen, including its mechanisms of action, clinical implications, and relevant case studies.

Oxycinchophen is primarily recognized for its antidiuretic properties, particularly in the treatment of diabetes insipidus. Unlike traditional antidiuretics that act directly on renal tubules, oxycinchophen influences the pituitary gland , enhancing the secretion of antidiuretic hormone (ADH) . This mechanism highlights its role in regulating water reabsorption in the kidneys.

Summary of Mechanisms

- Antidiuretic Activity : Enhances ADH production via pituitary mediation.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation associated with rheumatic fever.

- Toxicity and Side Effects : Notably toxic in a subset of patients (20% reported adverse reactions) .

Biological Activities

Oxycinchophen's biological activities extend beyond its antidiuretic effects. It has been studied for various pharmacological actions:

- Antirheumatic Properties : Clinical studies indicate significant effects on fever and arthritis in rheumatic fever patients, suggesting a role in modulating inflammatory responses .

- Cytoprotective Effects : Research indicates oxycinchophen may inhibit specific enzymes related to cellular stress responses, contributing to neuroprotection .

- Inhibition of Dihydroorotate Dehydrogenase : Oxycinchophen acts as an inhibitor for this enzyme, which is crucial in pyrimidine biosynthesis, particularly in Plasmodium falciparum, indicating potential applications in malaria treatment .

Clinical Applications

- Diabetes Insipidus : Oxycinchophen has been clinically effective in reducing urine output in patients with diabetes insipidus by enhancing ADH activity .

- Rheumatic Fever : Observations from clinical trials suggest that oxycinchophen can alleviate symptoms associated with rheumatic fever, although it is not classified as an antipyretic .

Histo-pathological Studies

Studies conducted on animals (rabbits and guinea pigs) have shown that oxycinchophen can lead to significant histopathological changes, raising concerns about its safety profile due to observed toxicity .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have identified oxycinchophen as a promising compound with various biological activities. For instance, high-throughput screening has confirmed its role as a total inhibitor of hSENP2c activity, which is linked to neuroprotective mechanisms against ischemic damage . Additionally, the compound's interaction with SUMOylation processes suggests potential therapeutic strategies for neuroprotection.

Propiedades

IUPAC Name |

3-hydroxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRFLSJBSXESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057750 | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-89-2 | |

| Record name | Sintofene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycinchophen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxycinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.